molecular formula C13H15NO2 B14370275 Agn-PC-0lovzv CAS No. 90735-87-8

Agn-PC-0lovzv

Cat. No.: B14370275
CAS No.: 90735-87-8
M. Wt: 217.26 g/mol
InChI Key: QPUYXDPYEMXASF-UHFFFAOYSA-N
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Description

Agn-PC-0lovzv (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound features a benzene ring substituted with bromine, chlorine, and a boronic acid functional group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Synthesis: Produced via palladium-catalyzed coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a THF/water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

90735-87-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)cyclohex-2-en-1-ylidene]hydroxylamine

InChI

InChI=1S/C13H15NO2/c1-16-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14-15/h4,6-9,15H,2-3,5H2,1H3

InChI Key

QPUYXDPYEMXASF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCCCC2=NO

Origin of Product

United States

Preparation Methods

The synthesis of Agn-PC-0lovzv involves several methods, including chemical reduction and biological artificial methods. These methods are designed to ensure the stability and purity of the compound. Industrial production methods often involve large-scale chemical synthesis, which requires precise control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Agn-PC-0lovzv undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Agn-PC-0lovzv has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has potential applications in drug development and as a biochemical probe. In medicine, it is being investigated for its potential therapeutic effects. Additionally, in industry, it is used in the production of advanced materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of Agn-PC-0lovzv involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0lovzv belongs to the arylboronic acid family, which is critical in medicinal chemistry and materials science. Below is a detailed comparison with two structurally similar compounds:

(3-Bromo-5-chlorophenyl)boronic Acid (CAS No. N/A)

  • Molecular Formula : C₆H₄BBrClO₂.
  • Molecular Weight : 221.26 g/mol (slightly lower due to fewer substituents).
  • Key Differences :
    • Lacks the bromine atom at the 6-position compared to this compound, reducing steric hindrance in cross-coupling reactions.
    • Log Po/w (XLOGP3) : ~1.98 (less lipophilic than this compound) .
    • Solubility : Higher aqueous solubility (0.35 mg/mL) due to reduced halogen content .
    • BBB Permeability : Lower than this compound, as halogen positioning impacts membrane interaction .

(6-Bromo-2,3-dichlorophenyl)boronic Acid (CAS No. N/A)

  • Molecular Formula : C₆H₃BBrCl₂O₂.
  • Molecular Weight : 270.28 g/mol (higher due to additional chlorine).
  • Log Po/w (XLOGP3): ~2.45 (more lipophilic than this compound) . Solubility: Reduced (0.18 mg/mL) due to higher halogen content . CYP Inhibition: Unlike this compound, this compound shows mild CYP2D6 inhibition, limiting drug compatibility .

Table 1: Comparative Properties of this compound and Analogues

Property This compound (3-Bromo-5-chlorophenyl)boronic Acid (6-Bromo-2,3-dichlorophenyl)boronic Acid
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight 235.27 g/mol 221.26 g/mol 270.28 g/mol
Log Po/w (XLOGP3) 2.15 1.98 2.45
Solubility 0.24 mg/mL 0.35 mg/mL 0.18 mg/mL
BBB Permeability High Moderate Low
CYP Inhibition None None Mild (CYP2D6)
Synthetic Utility High Moderate High
Bioavailability 0.55 0.60 0.48

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